
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride
Descripción general
Descripción
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem and ChemSpider .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .
Chiral Compound Resolution
This compound has been studied for its role in the spontaneous resolution of chiral 3-(2,3-Dimethylphenoxy)propane-1,2-diol under various crystalline modifications, which is significant in the production of enantiomerically pure substances .
Organic Synthesis Intermediates
The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in organic chemistry often involves compounds like 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride. These intermediates are crucial for further chemical transformations .
Sulfonyl Chloride Synthesis
Sulfonyl chlorides are key building blocks in organic chemistry. The synthesis of sulfonyl chlorides, including this compound, is essential for the preparation of sulfonamide motifs used in various chemical syntheses .
Sodium Sulfinates Preparation
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds. Compounds like 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride are used to form S–S, N–S, and C–S bonds in these preparations .
Drug Design
The sulfonyl group can enhance the binding affinity of drug molecules with targeted proteins to improve activity through hydrogen bond interactions. This compound’s sulfonyl group plays a crucial role in such drug design applications .
Synthesis of Sulfonamides
Sulfonamides exhibit a wide range of biological activities and are important in medicinal chemistry. The synthesis of sulfonamides often involves the use of sulfonyl chlorides like 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride as starting materials .
Biological Activity Research
Research into sulfonamide derivatives has shown that they possess various pharmacological activities such as antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory, and even anti-COVID-19 properties. This compound is likely involved in the synthesis and study of such biologically active sulfonamides .
Propiedades
IUPAC Name |
3-(2,3-dimethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-5-3-6-11(10(9)2)15-7-4-8-16(12,13)14/h3,5-6H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRONNPQTFEACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



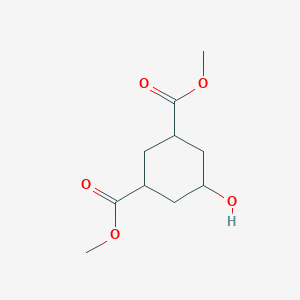
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
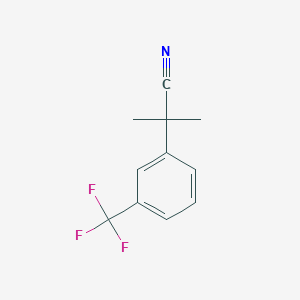

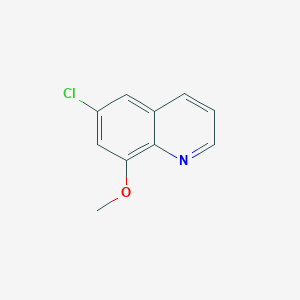
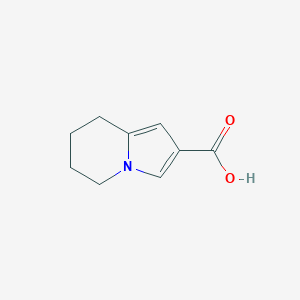
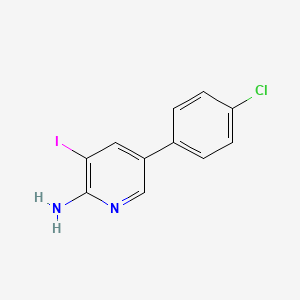

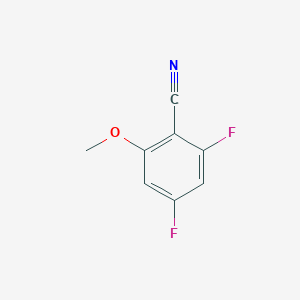
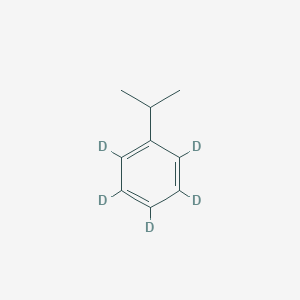
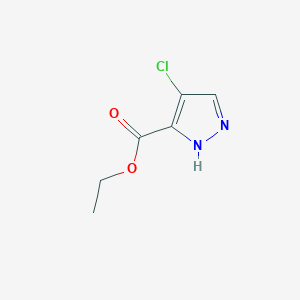
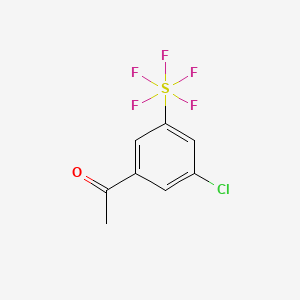

![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)